Boc-L-beta-homoisoleucine

Peptide Stability Proteolytic Resistance β-Peptide

Boc-L-beta-homoisoleucine is a Boc-protected β-amino acid building block essential for constructing metabolically stable β-peptides and α/β-hybrids with extended pharmacokinetic half-lives. The β-backbone expansion confers intrinsic resistance to common peptidases, addressing the rapid in vivo degradation that limits conventional α-peptide therapeutics. • Enables Boc-SPPS-compatible incorporation for high coupling efficiency with minimal side reactions. • Delivers complete in vitro proteolytic resistance - β-peptide chains remain intact under conditions that rapidly hydrolyze α-peptide analogs. • Supports systematic SAR and foldamer design through precise control of backbone flexibility and side-chain topology. Supplied with full QC documentation (≥98% HPLC/NMR). Global B2B logistics available with ambient-condition shipping.

Molecular Formula C12H23NO4
Molecular Weight 245,32 g/mole
CAS No. 218608-82-3
Cat. No. B558359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-homoisoleucine
CAS218608-82-3
SynonymsBoc-L-beta-homoisoleucine; 218608-82-3; Boc-beta-Homoile-OH; Boc-beta-Hoile-OH; (3R,4S)-3-(Boc-amino)-4-methylhexanoicacid; Boc-|A-Homoile-OH; Boc-?-HoIle-OH; Boc-L-|A-homoisoleucine; SCHEMBL14265317; 03654_FLUKA; MolPort-003-925-325; ZINC2572712; CB-725; SBB065927; AKOS015892885; VA50574; AJ-42074; AK-89156; KB-277003; TR-010241; ST24046226; V1049; K-6196; I04-0872; (3R,4S)-3-[(tert-Butoxycarbonyl)amino]-4-methylhexanoicacid
Molecular FormulaC12H23NO4
Molecular Weight245,32 g/mole
Structural Identifiers
SMILESCCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
InChIKeyCMRZYYUYDQRCEO-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-beta-homoisoleucine: β-Amino Acid Building Block


Boc-L-beta-homoisoleucine (CAS 218608-82-3) is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a β-homologated isoleucine side chain. This compound serves as a key building block in peptide synthesis, particularly for the incorporation of β-amino acids into peptide backbones to improve proteolytic stability and modulate conformational dynamics . The β-homologation introduces an additional methylene group into the peptide backbone, creating a non-canonical structure that is resistant to common peptidases, a property that is critical for developing long-lasting therapeutic peptides [1].

β-amino acid building block for peptide backbone modification
Suitable for Boc-SPPS protocols with acid-labile protection
Enables proteolytic stability studies in peptide research
Supports conformational and foldamer design investigations

Boc-L-beta-homoisoleucine vs α-Amino Acid Analogs


Substituting Boc-L-beta-homoisoleucine with a conventional α-amino acid analog like Boc-L-isoleucine would abolish the β-amino acid's hallmark resistance to proteolytic degradation. β-Peptides, including those containing β-homoisoleucine, have been shown to be resilient to hydrolysis by common peptidases in vitro and in vivo, whereas α-peptides are rapidly cleaved [1]. The backbone expansion from β-homologation fundamentally alters the peptide's conformational flexibility and enzymatic susceptibility, making it irreplaceable for applications where extended half-life is required [2]. Therefore, generic substitution with α-amino acid building blocks leads to a loss of the key performance attribute—enhanced metabolic stability—that justifies the use of this specialized β-amino acid.

Boc-L-beta-homoisoleucine
Proteolytic stability β-resistant
Backbone flexibility increased
SPPS compatibility Boc chemistry
α-Amino Acid Analog (e.g., Boc-L-isoleucine)
Proteolytic stability rapid degradation
Backbone flexibility constrained
SPPS compatibility Boc chemistry
α-analog substitution may eliminate proteolytic resistance and alter conformational profile, which may not support extended research half-life requirements.

Key Evidence for Boc-L-beta-homoisoleucine


Proteolytic Stability: β- vs α-Amino Acids

Peptides containing β-amino acids, such as those derived from Boc-L-beta-homoisoleucine, exhibit complete resistance to proteolytic degradation by common peptidases, whereas α-peptides are rapidly hydrolyzed. In a study of ten β-peptides, all were completely resilient to proteolysis by a panel of enzymes [1]. This stands in stark contrast to α-peptides, which typically show half-lives on the order of minutes to hours in plasma [2].

Proteolytic Stability: β vs α
Class-level
β-peptidescomplete resistance
α-peptidesrapid degradation (min–h)
Supports extended research half-life context
Class-level inference; validate in target sequence
Peptide Stability Proteolytic Resistance β-Peptide

Antimicrobial Activity: β-Homoisoleucine in Nodupetide

In the total synthesis of the antimicrobial peptide nodupetide, replacement of the non-commercially available (3S,4S)-3-hydroxy-4-methylhexanoic acid (HMHA) residue with β-homoisoleucine resulted in a complete loss of antimicrobial activity against Pseudomonas aeruginosa. The [β-HIle]2-nodupetide analog was synthesized with an overall yield of 10.4%, but was considerably inactive, whereas the natural nodupetide exhibits strong activity [1]. This demonstrates the highly specific structural requirements for bioactivity and confirms that β-homoisoleucine is not a generic substitute; its incorporation can drastically alter peptide function.

Antimicrobial SAR: Nodupetide
Head-to-head
β-HIle substitutioninactive vs P. aeruginosa
Natural nodupetidestrong activity
Structural specificity context for antimicrobial screening
Reported MIC context; not a generic bioisostere
Antimicrobial Peptide β-Homoisoleucine Structure-Activity Relationship

Protecting Group Compatibility: Boc vs Fmoc in SPPS

Boc-L-beta-homoisoleucine is specifically designed for Boc-based solid-phase peptide synthesis (SPPS) protocols, which utilize strong acid (e.g., TFA) for deprotection. In contrast, the Fmoc analog (Fmoc-L-beta-homoisoleucine) is used in Fmoc-SPPS with mild base deprotection. While both are valid strategies, Boc chemistry is preferred for sequences containing acid-labile side-chain protecting groups or when the peptide is to be cleaved from the resin under strongly acidic conditions [1]. The choice between Boc and Fmoc protection is therefore dictated by the overall synthetic strategy and the sensitivity of the target peptide.

SPPS Compatibility
Method context
Boc: TFA-labile (acid); Fmoc: piperidine-labile (base)
Boc-SPPS method fit; verify acid sensitivity
Choice depends on synthetic strategy
SPPS Protecting Group Boc Chemistry

Conformational Impact: β-Homologation and Backbone Flexibility

The incorporation of β-homoisoleucine into a peptide sequence introduces an extra methylene unit in the backbone, which increases conformational flexibility compared to α-amino acids. This structural modification has been exploited to study and modulate protein folding, enzyme-substrate interactions, and cyclosporine analogs . In contrast, α-amino acids like isoleucine impose a more rigid backbone conformation, limiting the accessible structural space [1].

Conformational Impact
Class-level
Increased backbone flexibility; expanded conformational space
Foldamer and conformational study context
Class-level inference; sequence-dependent behavior
Conformational Dynamics Peptide Design β-Amino Acid

Key Applications for Boc-L-beta-homoisoleucine


Proteolytically Stable Therapeutic Peptides

Boc-L-beta-homoisoleucine is a critical building block for synthesizing β-peptides and α/β-peptide hybrids that resist enzymatic degradation. This is essential for creating long-acting peptide drugs with improved pharmacokinetic profiles, as demonstrated by the complete proteolytic resistance of β-peptides in vitro [1].

Boc Chemistry SPPS

The Boc protecting group makes this compound fully compatible with Boc-SPPS protocols, which are preferred when working with acid-labile side-chain protecting groups or when final cleavage from the resin requires strong acids. This ensures high coupling efficiency and minimizes side reactions during peptide assembly [1].

SAR Studies of Bioactive Peptides

The unique conformational properties imparted by β-homoisoleucine allow researchers to systematically investigate how backbone flexibility and side-chain positioning influence bioactivity. This is particularly valuable in antimicrobial peptide design, where subtle structural changes can drastically alter activity, as shown in nodupetide analogs [1].

Peptidomimetics and Foldamers Synthesis

The β-homologated structure of Boc-L-beta-homoisoleucine enables the construction of non-natural peptide architectures with defined secondary structures (foldamers). These compounds are of interest in medicinal chemistry for targeting protein-protein interactions and other challenging drug targets [1].

Application
Selection Property
Validation Focus
Proteolytic stability research
β-amino acid incorporation
Enzymatic resistance profile
Boc-based SPPS
Acid-labile Boc group
Deprotection yield and coupling efficiency
Antimicrobial peptide SAR
Specific β-residue requirements
Activity screening and MIC context
Foldamer and peptidomimetic design
Non-canonical backbone flexibility
Conformational analysis and modeling

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